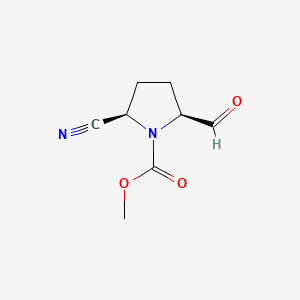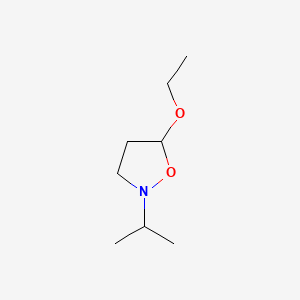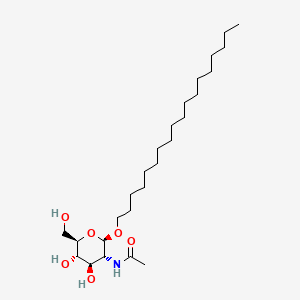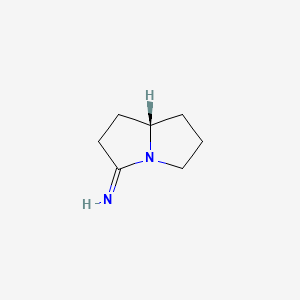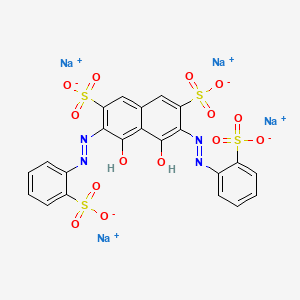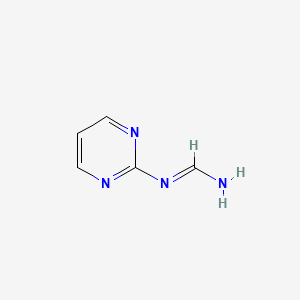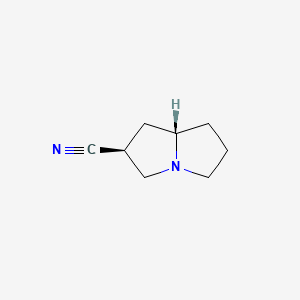
Pentanoic acid, 4,5-diamino-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of pentanoic acid, featuring amino groups at the 4th and 5th positions and an ethyl ester functional group. It is utilized in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-diamino-, ethyl ester typically involves the esterification of pentanoic acid derivatives followed by the introduction of amino groups. One common method includes:
Esterification: Pentanoic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl pentanoate.
Amination: The ethyl pentanoate is then subjected to amination reactions using ammonia or amines under controlled conditions to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of pentanoic acid, 4,5-diamino-, ethyl ester may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4,5-diamino-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4,5-diamino-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which pentanoic acid, 4,5-diamino-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, ethyl ester: Lacks amino groups, used primarily as a flavoring agent.
Pentanoic acid, 4-methyl-, ethyl ester: Contains a methyl group instead of amino groups, used in perfumes and cosmetics.
Uniqueness
Pentanoic acid, 4,5-diamino-, ethyl ester is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and potential applications compared to other pentanoic acid derivatives. This structural feature allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
168016-80-6 |
|---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.217 |
IUPAC-Name |
ethyl 4,5-diaminopentanoate |
InChI |
InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
ZDDJPXOHNDIRDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(CN)N |
Synonyme |
Pentanoic acid, 4,5-diamino-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


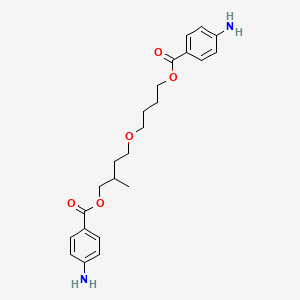
![(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B573563.png)
![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)
